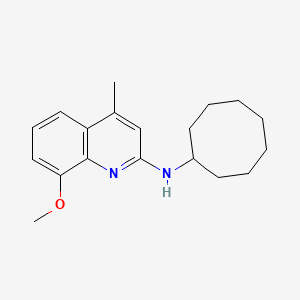
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, also known as JNJ-10181457, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied extensively for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine exerts its pharmacological effects by selectively inhibiting the activity of Nav1.7, a subtype of voltage-gated sodium channels that is highly expressed in sensory neurons. By blocking the activity of Nav1.7, this compound reduces the influx of sodium ions into neurons, thereby decreasing the excitability of these cells and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of pain sensitivity, and the modulation of neurotransmitter release. It has also been shown to have a high degree of selectivity for Nav1.7, with minimal effects on other sodium channel subtypes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine for lab experiments is its high degree of selectivity for Nav1.7, which allows for the precise study of this sodium channel subtype without affecting other channels. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other ion channels and neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential long-term effects on neuronal function.
Métodos De Síntesis
The synthesis of N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine involves several steps, including the reaction of 2-chloro-8-methoxy-4-methylquinoline with cyclooctylamine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
N-cyclooctyl-8-methoxy-4-methyl-2-quinolinamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. Several studies have demonstrated its efficacy in inhibiting the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons. This makes this compound a promising candidate for the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
IUPAC Name |
N-cyclooctyl-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-14-13-18(20-15-9-6-4-3-5-7-10-15)21-19-16(14)11-8-12-17(19)22-2/h8,11-13,15H,3-7,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPMZKXYGAXYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NC3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)
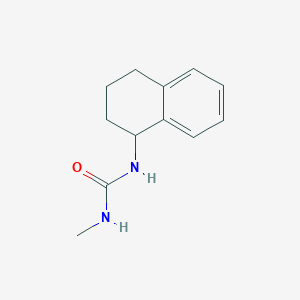
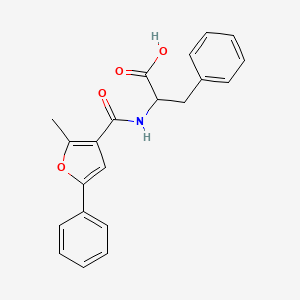
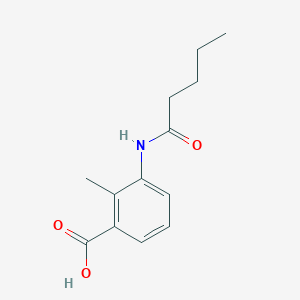
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
![4-[3-nitro-4-(1-piperidinyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5179428.png)
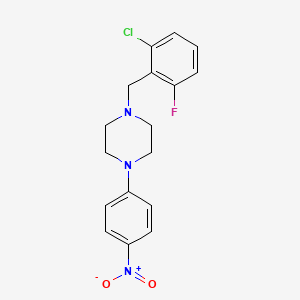

![1-(4-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5179461.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
